molecular formula C17H17NO2 B398498 1-[(2-Methylphenoxy)acetyl]indoline

1-[(2-Methylphenoxy)acetyl]indoline

Cat. No.: B398498
M. Wt: 267.32g/mol
InChI Key: GIQYZXMBHHTJST-UHFFFAOYSA-N
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Description

1-[(2-Methylphenoxy)acetyl]indoline is an indoline derivative featuring a 2-methylphenoxyacetyl group at the N1 position of the indoline core. This compound belongs to a class of acylated indolines, which are of interest due to their diverse pharmacological and synthetic applications. The 2-methylphenoxy substituent introduces steric and electronic effects that may influence its reactivity, solubility, and biological activity compared to other indoline derivatives.

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32g/mol

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(2-methylphenoxy)ethanone

InChI

InChI=1S/C17H17NO2/c1-13-6-2-5-9-16(13)20-12-17(19)18-11-10-14-7-3-4-8-15(14)18/h2-9H,10-12H2,1H3

InChI Key

GIQYZXMBHHTJST-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)N2CCC3=CC=CC=C32

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent Variation Molecular Formula Molecular Weight Key Reference(s)
1-[(2-Methylphenoxy)acetyl]indoline 2-Methylphenoxyacetyl at N1 C₁₇H₁₇NO₂ 283.32
1-[(2-Isopropylphenoxy)acetyl]indoline 2-Isopropylphenoxyacetyl at N1 C₁₉H₂₁NO₂ 295.37
1-[(2-Methoxyphenoxy)acetyl]indoline 2-Methoxyphenoxyacetyl at N1 C₁₇H₁₇NO₃ 283.32
1-[Chloro(phenyl)acetyl]-2-methylindoline Chlorophenylacetyl at N1; C2-methyl C₁₇H₁₆ClNO 285.78
5-[2-[4-[(Substituted phenoxy)alkyl]piperazin-1-yl]propyl]indoline Piperazine-phenoxyalkyl at C5 Varies Varies
Key Observations:
  • Substituent Bulk: The 2-isopropylphenoxy analog (C₁₉H₂₁NO₂) has a bulkier substituent than the 2-methylphenoxy group, which may reduce solubility but enhance lipophilicity .
  • Hybrid Structures : Piperazine-containing derivatives (e.g., from ) demonstrate how combining indoline with other pharmacophores (e.g., piperazine) can modulate receptor affinity, as seen in their α₁-AR antagonism (pA₂ > 7.50).
Insights:
  • Antimicrobial Activity : Substituent position and type significantly impact efficacy. For example, sulfonyl groups in 6a-k derivatives enhanced activity, while certain alkyl groups reduced it .
  • Cytotoxicity: Smaller substituents (e.g., methylsulfonyl) in seco-CI derivatives improved activity, suggesting that the 2-methylphenoxy group in the target compound may balance steric effects and bioavailability .

Physicochemical Properties:

  • Synthetic Yield: Analogous indoline derivatives (e.g., ethyl 2-(2-[ethyl(3,5-dimethylphenyl)amino]phenyl)acetate) report yields of ~50%, highlighting challenges in acylation or purification steps .

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